

NR-V04: A Novel Proteolysis-Targeting Chimera for Cancer Immunotherapy

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Compound of Interest		
Compound Name:	NR-V04	
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An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **NR-V04**, a first-in-class proteolysis-targeting chimera (PROTAC) designed to degrade the nuclear receptor subfamily 4 group A member 1 (NR4A1). By targeting NR4A1, a key regulator of the tumor microenvironment (TME), **NR-V04** represents a promising new strategy in cancer immunotherapy.[1][2][3][4][5]

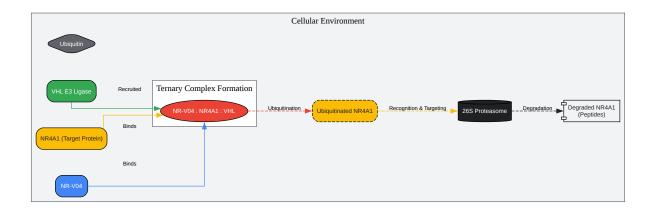
Core Mechanism: PROTAC-Mediated Degradation of NR4A1

NR-V04 is a heterobifunctional molecule that induces the degradation of NR4A1 through the ubiquitin-proteasome system.[6][7] It is composed of a ligand that binds to NR4A1 (celastrol) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8] This dual-binding capacity facilitates the formation of a ternary complex between NR4A1 and VHL.[6][7]

Once this complex is formed, the VHL E3 ligase ubiquitinates NR4A1, marking it for degradation by the 26S proteasome. This process is catalytic, allowing a single molecule of NR-V04 to induce the degradation of multiple NR4A1 proteins, leading to potent and sustained target suppression.[2][6]



The proteasome-dependent degradation of NR4A1 by **NR-V04** has been experimentally confirmed. Treatment of cancer cells with the proteasome inhibitor MG132 effectively blocks **NR-V04**-induced NR4A1 degradation.[1][6] Similarly, co-treatment with a VHL ligand (VHL-032) competitively inhibits the binding of **NR-V04** to VHL, thereby preventing NR4A1 degradation.[6]



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NR-V04 Mechanism of Action

Downstream Effects on the Tumor Microenvironment

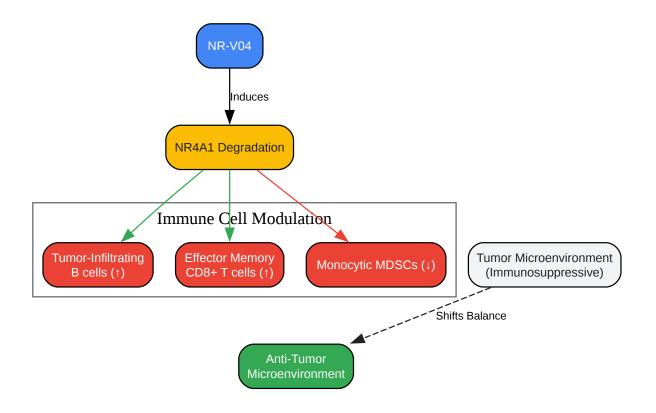
The degradation of NR4A1 by **NR-V04** leads to a significant modulation of the tumor microenvironment (TME), shifting it from an immunosuppressive to an anti-tumor state.[1][2][6] [9][10]

Key immunological changes observed following **NR-V04** treatment include:



- Induction of Tumor-Infiltrating B cells (TI-B cells): **NR-V04** treatment significantly increases the population of B cells within the tumor.[1][2][6]
- Increase in Effector Memory CD8+ T cells (Tem): The compound promotes the expansion of cytotoxic CD8+ T cells with a memory phenotype, which are crucial for long-term anti-tumor immunity.[1][2]
- Reduction of Monocytic Myeloid-Derived Suppressor Cells (m-MDSCs): NR-V04 decreases
 the number of m-MDSCs, a cell type known to suppress T cell activity and promote tumor
 growth.[1][2][6]

These changes collectively contribute to a robust anti-tumor immune response, leading to tumor growth inhibition and, in some cases, complete tumor eradication in preclinical models. [1][2][4][6]



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NR-V04-Mediated TME Modulation



Quantitative Data

The potency of **NR-V04** in degrading NR4A1 has been quantified in various human melanoma cell lines.

Cell Line	DC50 (50% Degradation Concentration)	
CHL-1	228.5 nM[1][6]	
A375	518.8 nM[1][6]	

Experimental ProtocolsConfirmation of Proteasome-Dependent Degradation

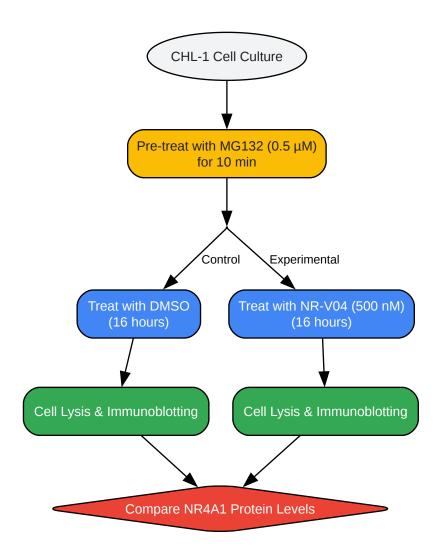
Objective: To verify that NR-V04-mediated degradation of NR4A1 occurs via the proteasome.

Methodology:

- Culture CHL-1 cells to the desired confluency.
- Pre-treat the cells with the proteasome inhibitor MG132 (0.5 μ M) for 10 minutes.
- Treat the cells with either DMSO (vehicle control) or NR-V04 (500 nM) for 16 hours.
- Lyse the cells and perform immunoblotting to assess the protein levels of NR4A1.

Expected Outcome: Pre-treatment with MG132 is expected to rescue the NR4A1 protein levels that would otherwise be reduced by **NR-V04** treatment, confirming the involvement of the proteasome.[6]





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